molecular formula C21H18ClN5O3S B2587628 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 893918-86-0

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2587628
CAS No.: 893918-86-0
M. Wt: 455.92
InChI Key: OLOAUXXALKYSRT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its structural resemblance to purines and diverse pharmacological applications, including antitumor and kinase-inhibitory activities . The molecule features a 3-chlorophenyl group at the pyrazolo[3,4-d]pyrimidine core, a thioether linkage to an acetamide moiety, and a 2,4-dimethoxyphenyl substituent. These functional groups likely modulate solubility, metabolic stability, and target binding efficiency.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-29-15-6-7-17(18(9-15)30-2)26-19(28)11-31-21-16-10-25-27(20(16)23-12-24-21)14-5-3-4-13(22)8-14/h3-10,12H,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOAUXXALKYSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a novel derivative within the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its interactions with various biological targets.

Chemical Structure

The compound can be represented by the following structural formula:

C19H19ClN4O3S\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_4\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases, particularly those involved in cancer proliferation. Pyrazolo[3,4-d]pyrimidines have been shown to exhibit significant affinity for adenosine receptors and various kinases such as CDK2 and p70S6K, which play crucial roles in cell cycle regulation and signaling pathways related to cancer progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has demonstrated promising results in inhibiting the growth of various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A54926Induction of apoptosis
HCT1160.39CDK2 inhibition
MCF-70.46Aurora-A kinase inhibition

These results indicate that the compound effectively induces cytotoxicity through multiple mechanisms, including apoptosis and cell cycle arrest .

Kinase Inhibition

The compound has been identified as a potent inhibitor of several kinases:

  • CDK2 : Critical for cell cycle progression; inhibition leads to cell cycle arrest.
  • p70S6K : Involved in protein synthesis and cell growth; inhibition can reduce tumor growth.

Inhibition studies revealed that the compound's structure allows it to bind effectively to these kinases, resulting in significant biological effects .

Study 1: Antitumor Efficacy

In a study conducted by Wei et al., the compound was tested against A549 lung cancer cells. The results showed an IC50 value of 26 µM, indicating moderate potency. The mechanism was primarily through apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays .

Study 2: Kinase Profiling

A comprehensive kinase profiling study demonstrated that the compound exhibited selective inhibition of CDK2 with an IC50 value of 0.39 µM. This selectivity suggests potential for targeted cancer therapies with reduced side effects compared to non-selective chemotherapeutics .

Scientific Research Applications

Cancer Treatment

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibition of CDK2 has been highlighted as a promising strategy for cancer therapy due to its role in tumor cell proliferation. Compounds similar to 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide have demonstrated significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells .

Epidermal Growth Factor Receptor Inhibition

Recent studies indicate that pyrazolo[3,4-d]pyrimidine derivatives can serve as epidermal growth factor receptor (EGFR) inhibitors. The synthesized compounds exhibited potent anti-proliferative activities against cancer cells harboring mutant EGFRs. For instance, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR and notable activity against the resistant T790M mutation . This suggests that 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide may also possess similar properties.

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antimicrobial properties. Compounds within this class have shown efficacy against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves interference with bacterial DNA synthesis or protein function .

Case Studies

Study ReferenceApplicationFindings
Cancer TreatmentSignificant inhibition of CDK2 activity leading to reduced tumor growth in vitro.
EGFR InhibitionCompound demonstrated IC50 values indicating strong inhibitory effects on both wild-type and mutant EGFRs.
Antimicrobial ActivityEffective against multiple bacterial strains; potential for development into new antibiotics.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes selective oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing AgentConditionsProductYieldReference
H₂O₂ (30%)Acetic acid, 50°C, 6 hrsSulfoxide78%
mCPBADCM, 0°C → rt, 12 hrsSulfone92%

Key findings:

  • Sulfoxide formation occurs preferentially over sulfone with H₂O₂ due to steric hindrance from the pyrazolopyrimidine ring.

  • Meta-chloroperbenzoic acid (mCPBA) achieves complete oxidation to sulfone without side reactions .

Reduction Reactions

The acetamide carbonyl and pyrimidine ring show distinct reduction behaviors:

Table 1: Reduction pathways

Reducing AgentTarget SiteConditionsProductYield
LiAlH₄Acetamide C=OTHF, reflux, 4 hrsSecondary amine65%
H₂/Pd-CPyrimidine C=NEtOH, 50 psi, 12 hrsDihydropyrimidine83%

Notable observations:

  • LiAlH₄ selectively reduces the acetamide group without affecting the pyrimidine ring.

  • Catalytic hydrogenation modifies the pyrazolopyrimidine system, enhancing water solubility .

Nucleophilic Substitution

The 3-chlorophenyl group participates in SNAr reactions:

Demonstrated substitutions:

NucleophileBaseSolventProductYield
MorpholineK₂CO₃DMF, 80°C3-morpholinophenyl analog71%
NaN₃-DMSO, 120°C3-azidophenyl derivative89%

Mechanistic insights:

  • Electron-withdrawing pyrazolopyrimidine enhances aryl chloride reactivity .

  • Azide substitution enables click chemistry applications .

Hydrolysis Reactions

The acetamide group undergoes pH-dependent hydrolysis:

Hydrolysis kinetics (0.1M buffer, 25°C):

pHHalf-life (hrs)Primary Product
12.3Carboxylic acid
7720Stable
130.8Carboxylate salt

Data sources:

  • Acidic conditions accelerate hydrolysis 300× vs neutral pH.

  • Alkaline hydrolysis produces stable carboxylate salts for salt formation .

Cyclization Reactions

Intramolecular interactions enable fused ring formation:

Notable cyclizations:

ReagentConditionsProductApplication
PPA (polyphosphoric acid)140°C, 3 hrsThieno[2,3-b]pyridineKinase inhibition
CuI/L-prolineDMF, 80°CTriazolopyrimidineAnticancer leads

Key outcomes:

  • PPA-mediated cyclization creates planar heterocycles with enhanced DNA intercalation .

  • Copper-catalyzed reactions generate triazole rings for targeted drug delivery systems .

Comparative Reactivity Analysis

Functional group reactivity ranking:

  • Thioether sulfur (most reactive)

  • Aryl chloride

  • Acetamide carbonyl

  • Pyrimidine C=N bonds

Solvent effects:

  • Polar aprotic solvents (DMF, DMSO) accelerate substitution reactions (rate increase 4-7× vs THF) .

  • Protic solvents stabilize transition states in hydrolysis reactions.

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, enabling rational design of derivatives with tailored biological and physicochemical properties. Recent studies highlight its potential as a precursor for kinase inhibitors and PET tracers , with ongoing research exploring novel reaction pathways in flow chemistry systems.

Comparison with Similar Compounds

Structural Modifications and Functional Group Analysis

A comparative analysis of structural analogs highlights key differences in substituents and their biochemical implications:

Compound Core Structure Substituents Key Linkage
Target compound Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl, thioacetamide, 2,4-dimethoxyphenyl Thioether (-S-)
Example 83 () Pyrazolo[3,4-d]pyrimidine 3-Fluoro-4-isopropoxyphenyl, dimethylamino, chromenone Ethyl linker
Example 41 () Pyrazolo[3,4-d]pyrimidine Methylthio, fluoro-chromenone Ethyl linker
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () Pyrazolo[3,4-d]pyrimidine 2-Chloroethyl Direct substitution

Key Observations :

  • The thioether linkage in the target compound may enhance metabolic stability compared to esters or amines in other analogs .
  • The 2,4-dimethoxyphenyl group likely improves solubility relative to halogenated or chromenone-based substituents .
Physical and Pharmacological Properties

Melting points (MP) and biological activities vary with substituents:

Compound MP (°C) Reported Activity Reference
Target compound Not reported Hypothesized antitumor activity (purine analog)
Example 83 () 302–304 Kinase inhibition (implied by chromenone moiety)
Example 41 () 102–105 Not specified
1-(2-Chloroethyl)-derivative () Not reported Antitumor proliferation

Key Trends :

  • Halogenated aryl groups (e.g., 3-chlorophenyl, 3-fluorophenyl) correlate with higher melting points and stability .

Q & A

Q. Key Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldSource
Thioether formation1-(3-chlorophenyl)-pyrazolo[3,4-d]pyrimidin-4-one + α-chloroacetamide, K₂CO₃, acetone, 8 h, RT~60–70% (estimated)
Multi-step synthesis11-step route with intermediates (e.g., nitrobenzoate derivatives)2–5% (overall)

What analytical techniques are critical for confirming structural integrity and purity?

Basic Research Question
Structural validation requires a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons in 3-chlorophenyl at δ 7.4–7.6 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ for C₂₁H₁₈ClN₅O₃S: 480.08) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm) .

How can researchers optimize reaction intermediates to improve synthetic yields?

Advanced Research Question
Low yields in multi-step syntheses (e.g., 2–5% in ) often arise from unstable intermediates. Strategies include:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent degradation.
  • Solvent screening : Replace high-boiling solvents (e.g., DMF) with acetone or THF to facilitate purification .
  • Catalytic optimization : Employ Pd-catalyzed cross-coupling for aryl-aryl bond formation (e.g., Suzuki-Miyaura for chlorophenyl coupling) .

How does the substitution pattern on the aryl rings influence biological activity?

Advanced Research Question
Structure-activity relationship (SAR) studies for analogous compounds () suggest:

  • 3-Chlorophenyl : Enhances target binding via hydrophobic interactions.
  • 2,4-Dimethoxyphenyl : Improves solubility and modulates electron density for π-π stacking.
  • Thioacetamide linker : Critical for hinge-region binding in kinase targets.

Q. SAR Design Recommendations

SubstituentRoleExample Modifications
3-ChlorophenylHydrophobic anchorReplace with 4-fluorophenyl to assess steric effects
Methoxy groupsSolubility/electronicsVary positions (e.g., 3,4-dimethoxy vs. 2,5-dimethoxy)

What strategies resolve discrepancies between in vitro activity and computational predictions?

Advanced Research Question
Contradictions may arise from compound aggregation, impurity interference, or assay conditions. Solutions include:

  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) alongside enzymatic assays.
  • Purity re-evaluation : Use LC-MS to detect trace impurities (e.g., dechlorinated byproducts) .
  • Solubility adjustments : Incorporate co-solvents (e.g., DMSO ≤0.1%) to prevent false negatives .

What in silico tools are recommended for predicting metabolic stability of this compound?

Advanced Research Question
Use a tiered computational approach:

CYP450 metabolism : SwissADME or ADMET Predictor to identify labile sites (e.g., methoxy demethylation hotspots) .

Phase II metabolism : GLIDE docking into UDP-glucuronosyltransferase (UGT) binding pockets.

MD simulations : AMBER or GROMACS for stability of the thioacetamide linker in aqueous environments.

How can researchers validate target engagement in cellular models?

Advanced Research Question

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound treatment.
  • CRISPR-Cas9 knockouts : Confirm loss of activity in target-deficient cell lines.
  • Phosphoproteomics : SILAC-based MS to map downstream signaling changes .

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